molecular formula C9H7NO4 B145928 3-Nitrocinnamic acid CAS No. 555-68-0

3-Nitrocinnamic acid

Cat. No. B145928
CAS RN: 555-68-0
M. Wt: 193.16 g/mol
InChI Key: WWXMVRYHLZMQIG-SNAWJCMRSA-N
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Description

3-Nitrocinnamic acid (3NCA) is a compound that has been synthesized and studied for its potential applications in various fields. The synthesis of 3NCA involves the use of 3-nitrobenzaldehyde as a raw material, which undergoes a condensation reaction with natrium aceticum and acetic anhydride. This process is followed by deoxidization reactions to produce 3-aminocinnamic acid, indicating that 3NCA can serve as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 3NCA is a multi-step process that begins with 3-nitrobenzaldehyde. The target compound is obtained through a series of chemical reactions, including condensation and deoxidization. The successful synthesis of 3-aminocinnamic acid from 3NCA demonstrates the compound's role as an important intermediate, potentially in the diagnosis of drug iodine calcium .

Molecular Structure Analysis

The molecular structure of 3NCA has been investigated using B3LYP density functional theory (DFT) methods. The geometry and intermolecular hydrogen bonding of 3NCA were analyzed, and the vibrational wavenumbers were studied to confirm the formation of cyclic dimers in the crystal. This analysis revealed strong O–H⋯O hydrogen bonds, which are indicative of the compound's stable molecular structure .

Chemical Reactions Analysis

3-Nitrocinnamic acid is involved in various chemical reactions due to its nitro group. For instance, it can undergo deoxidization to form 3-aminocinnamic acid. The presence of the nitro group also suggests potential reactivity with other compounds, although specific reactions involving 3NCA are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3NCA have been explored through experimental and theoretical methods. The crystal growth of 3NCA was achieved in aqueous solution by slow evaporation, and its thermal stability was examined using TGA/DTA. The mechanical strength of the material was tested, and its nonlinear optical properties were confirmed by the Kurtz and Perry powder test, indicating that 3NCA has a relative conversion efficiency 0.8 times greater than that of urea. The theoretical first-order hyperpolarizability value was also calculated for the optimized structure of 3NCA .

Scientific Research Applications

1. Nonlinear Optical Crystal Properties

3-Nitrocinnamic acid (3NCA) has been synthesized and studied for its properties in new organic nonlinear optical crystals. The crystals were grown using the slow evaporation solution growth technique. Investigations using B3LYP density functional theory (DFT) methods and vibrational spectral investigation confirmed the formation of cyclic dimers in the crystal, with carboxyl groups of each acid molecule bonded to adjacent molecules. These crystals show significant thermal stability and mechanical strength, with second harmonic frequency generation efficiency 0.8 times greater than urea, indicating potential applications in nonlinear optics and photonics (Alen et al., 2013).

2. Synthesis and Diagnostic Applications

3-Nitrocinnamic acid is identified as an important intermediate in the diagnosis of drug iodine calcium. The synthesis process involves using 3-nitrobenzaldehyde as the raw material, followed by a series of condensation and deoxidization reactions, leading to the successful synthesis of 3-aminocinnamic acid. This compound's chemical structure is determined through methods like melting point and IR analysis, suggesting its utility in diagnostic applications (Yin Qun, 2010).

3. Chemical Reactions and Synthesis Pathways

Reactions of α-nitrocinnamic acids esters with indole and its derivatives have been explored. These reactions lead to the formation of products of alkylation at the C3-reaction center of the heterocycle. Such chemical processes are significant in the synthesis of indolylaminopropanoate, a precursor for phenyl-substituted tryptophan, which has potential applications in pharmacology and synthetic organic chemistry (Baichurina et al., 2011).

4. Potential in Endothelial Function Preservation

A study evaluating 4-hydroxy-3,5-di-tret-butylcinnamic acid, a related compound, in experimental cerebral ischemia, revealed its endothelioprotective activity. This compound showed a positive effect on vasodilating, antithrombotic, and anti-inflammatory vascular endothelial functions in cerebral ischemia. This finding suggests potential therapeutic applications of similar cinnamic acid derivatives in conditions affecting vascular endothelial functions (Voronkov & Pozdnyakov, 2018).

Safety And Hazards

3-Nitrocinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(E)-3-(3-nitrophenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXMVRYHLZMQIG-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060298, DTXSID40901345
Record name 2-Propenoic acid, 3-(3-nitrophenyl)-
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Molecular Weight

193.16 g/mol
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Physical Description

Off-white odorless powder; [Alfa Aesar MSDS]
Record name m-Nitrocinnamic acid
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Product Name

3-Nitrocinnamic acid

CAS RN

1772-76-5, 555-68-0
Record name (2E)-3-(3-Nitrophenyl)-2-propenoic acid
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Record name m-Nitrocinnamic acid
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Record name 3-Nitrocinnamic acid
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Record name 2-Propenoic acid, 3-(3-nitrophenyl)-
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Record name 2-Propenoic acid, 3-(3-nitrophenyl)-
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Record name m-nitrocinnamic acid
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Record name 3-NITROCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
S Alen, D Sajan, KJ Sabu, KU Lakshmi, V Veeraiah… - …, 2013 - pubs.rsc.org
… of a cinnamic acid derivative, 3-nitrocinnamic acid (NCA) using vibrational spectroscopic … vibrational spectral investigation of the crystal 3-nitrocinnamic acid (3NCA) to elucidate the …
Number of citations: 17 pubs.rsc.org
K Udaya Lakshmi, S Thamotharan… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C9H7NO4, forms centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds in the crystal structure. The nitro group deviates slightly from coplanarity …
Number of citations: 8 scripts.iucr.org
H Jiang, Y Jiang, L Zhang, Z Guo… - The Journal of Physical …, 2018 - ACS Publications
… Here, we show that a simple trans-3-nitrocinnamic acid (3-NCA) self-assembles into helix in solution with symmetry breaking. Upon casting on a solid substrate, the tiny chiral bias in …
Number of citations: 9 pubs.acs.org
Y Ito, H Fujita - Chemistry Letters, 2000 - journal.csj.jp
Unusual [2+2] Photocycloaddition between Tryptamine and 3-Nitrocinnamic Acid in the Solid State … A crystalline salt of tryptamine with trans-3-nitrocinnamic acid underwent cross …
Number of citations: 11 www.journal.csj.jp
CP Huber - Acta Crystallographica Section C: Crystal Structure …, 1985 - scripts.iucr.org
… 4-Dimethylamino-3-nitrocinnamic acid is signifi- cantly nonplanar with deviations up to 1.02/~ [O(14)] from the mean molecular plane. The nitro group is bent and twisted 45.3 (2) out of …
Number of citations: 10 scripts.iucr.org
W Freund - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The 4-hydroxy3-nitrocinnamic acid precipitated was purified by dissolution in sodium … clear diazonium solution was added to a solution made from 4-hydroxy-3-nitrocinnamic acid …
Number of citations: 7 pubs.rsc.org
RB Moodie, K Schofield, PG Taylor… - Journal of the Chemical …, 1981 - pubs.rsc.org
… The acidity dependences of the rates of reaction of ethyl 4-nitrocinnamate, 4-nitrocinnamic acid, ethyl 3-nitrocinnamate, and 3-nitrocinnamic acid with nitric acid in sulphuric acid show …
Number of citations: 8 pubs.rsc.org
Y Sakihama, R Tamaki, H Shimoji, T Ichiba, Y Fukushi… - FEBS letters, 2003 - Elsevier
… presence of NaNO 2 , H 2 O 2 , and horseradish peroxidase (HRP), monophenolic p-coumaric acid (p-CA, 4-hydroxycinnamic acid) was nitrated to form 4-hydroxy-3-nitrocinnamic acid. …
Number of citations: 62 www.sciencedirect.com
EI Galeeva, LV Viktorova, OP Guryanov… - Russian Journal of Plant …, 2022 - Springer
… The formation of 4-hydroxy-3-nitrocinnamic acid was monitored spectrophotometrically (… The standard 4-hydroxy-3-nitrocinnamic acid was synthesized as liquid yellow needle crystals …
Number of citations: 4 link.springer.com
S Fahkrajang - 2004 - Chulalongkorn University
Number of citations: 0

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